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Introduction

Sinbaglustat (also known as OGT2378 or ACT-519276) is an orally available, brain-penetrant
N-alkyl iminosugar being developed for the treatment of lysosomal storage disorders (LSDs),
particularly those with neurological involvement such as GM2 gangliosidosis (Tay-Sachs and
Sandhoff diseases).[1] This technical guide provides an in-depth overview of the foundational
preclinical and clinical research on Sinbaglustat, focusing on its mechanism of action,
pharmacokinetic and pharmacodynamic profiles, and key experimental findings.

Mechanism of Action: Dual Inhibition of GCS and
GBA2

Sinbaglustat is a dual inhibitor of two key enzymes in the glycosphingolipid (GSL) metabolic
pathway: glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase
(GBA2).[2][3][4] GCS is responsible for the first committed step in the synthesis of most GSLs,
catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). GBAZ2, on the
other hand, is involved in the catabolism of GlcCer outside of the lysosome.

Sinbaglustat exhibits a differential inhibitory potency, being approximately 50-fold more potent
in inhibiting GBA2 than GCS.[2] This dual-action mechanism is significant. At lower doses, the
more potent inhibition of GBA2 is expected to prevail, potentially leading to an increase in
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GlcCer levels. At higher doses, the inhibition of GCS becomes more prominent, leading to a
substrate reduction effect by decreasing the overall synthesis of GlcCer and downstream
GSLs.

Signaling Pathway

The following diagram illustrates the points of intervention of Sinbaglustat in the
glycosphingolipid metabolic pathway.
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Sinbaglustat's dual inhibition of GCS and GBA2.

Preclinical Research
In Vitro Studies in Melanoma Cells

In a foundational study, the effect of Sinbaglustat was evaluated in MEB4 melanoma cells.
This research demonstrated the potent inhibitory effect of Sinbaglustat on GSL synthesis.

Experimental Protocol: MEB4 melanoma cells were cultured for four days with 20 uM of
Sinbaglustat. The synthesis of glucosylceramide and gangliosides was assessed by metabolic

radiolabeling.

Quantitative Data:
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Parameter Concentration % Inhibition
Glucosylceramide Synthesis 20 uM 93%
Ganglioside Synthesis 20 uM >95%

These results indicate a significant reduction in the production of key glycosphingolipids in the
presence of Sinbaglustat.

In Vivo Studies in a Murine Model of GM1 Gangliosidosis

A preclinical study assessed the efficacy of Sinbaglustat in a transgenic mouse model of GM1
gangliosidosis, which lacks a functional B-galactosidase enzyme (Glb1-/-).

Experimental Protocol: Starting at 4 weeks of age, Glb1-/- mice were treated with either a
nominal dose of 10 or 300 mg/kg/day of Sinbaglustat or remained untreated. Wild-type mice
served as controls. The animals' clinical and neurological signs, and motor function were
assessed until 17-18 weeks (4 months) and 30 weeks (7 months) of age.

Key Findings:

e Both low and high doses of Sinbaglustat delayed the onset of motor impairment and the
progression of clinical disease in the GM1 gangliosidosis mouse model, with the higher dose
showing greater efficacy.

» Histological analysis revealed that both treatment groups exhibited reduced neuronal
vacuolation.

» The higher dose of Sinbaglustat was also associated with a decrease in axonal damage
and astrogliosis.

o At the biomarker level, both doses led to an increase in the GBA2 substrate,
glucosylceramide (GluCer), in the brain. However, only the high dose resulted in a reduction
of GluCer and other GSLs in the periphery, indicating an additional inhibitory effect on GCS.

Clinical Research: First-in-Human Studies
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A first-in-human, single-center, randomized, double-blind, placebo-controlled study
(NCT03372629) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of Sinbaglustat in healthy volunteers. The study consisted of a
single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.

Experimental Protocols

Study Design:

o SAD: Healthy male subjects received single oral doses of Sinbaglustat ranging from 10 mg
to 2,000 mg or a placebo.

» MAD: Healthy male and female subjects received oral doses of Sinbaglustat from 30 mg to
1,000 mg twice daily (b.i.d.) for 7 days, or a placebo.

Inclusion/Exclusion Criteria:

e Inclusion: Healthy male (SAD and MAD) and female (MAD) subjects aged 18 to 55 years
with a body mass index (BMI) between 18 and 30 kg/m 2.

o Exclusion: Smokers, history of drug or alcohol abuse, allergies to drug formulation
components, and use of any medication (except contraceptives).

Pharmacokinetic and Pharmacodynamic Assessments:

» Serial blood and urine samples were collected to determine Sinbaglustat concentrations
using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).

e Plasma concentrations of GlcCer, lactosylceramide (LacCer), and globotriaosylceramide
(Gb3) were measured to assess the pharmacodynamic effects.

o Standard safety and tolerability assessments included monitoring of adverse events, vital
signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Data

Sinbaglustat was rapidly absorbed with a time to maximum concentration (Tmax) between 0.9
and 2.0 hours. Plasma concentrations then decreased in a biphasic manner. In the MAD study,
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steady-state conditions were achieved by day 2 with no accumulation.

Table 1: Geometric Mean (95% CI) Pharmacokinetic Parameters of Sinbaglustat Following
Single-Dose Administration in Healthy Male Subjects

Paramete 300 mg
10 mg 30 mg 100 mg 1,000 mg 2,000 mg
r (fasted)
311.4 918.4
Cmax 99.8 (65.2,
(222.1, (724.8, 2,819 8,128 15,600
(ng/mL) 152.7)
436.5) 1,163.6)
485.4 1,732 5,558
AUCO-t
(381.1, (1,400, (4,869, 18,340 66,330 129,000
(ng-h/mL)
618.3) 2,143) 6,343)
1.0 (0.5- 1.0 (1.0- 1.0 (1.0- 1.5 (1.0- 1.5 (1.0- 2.0 (1.5-
tmax (h)*
2.0) 2.0) 2.0) 2.0) 2.0) 2.0)
t1/2 (h) NC NC NC NC 12.1 11.6

*Median (range); NC = Not calculated due to insufficient data in the terminal phase.

Pharmacodynamic Data

A dose-dependent decrease in plasma concentrations of GlcCer, LacCer, and Gb3 was
observed during the 7-day repeated dosing in the MAD study, reflecting the inhibition of GCS.

Table 2: Maximum Percentage Decrease from Baseline in Plasma Glycosphingolipids on Day 7
of the MAD Study
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Dose (b.i.d.) GlcCer LacCer Gb3
No significant

30 mg ~20% ~25%
decrease

100 mg ~20% ~35% ~40%

300 mg ~40% ~50% ~55%

1,000 mg ~40% ~50% ~55%

Interestingly, after treatment cessation, GlcCer levels in the lowest dose groups increased
above baseline, which is likely attributable to the more potent inhibition of GBA2 compared to

GCS at these lower concentrations.

Safety and Tolerability

Sinbaglustat was generally well-tolerated in both the SAD and MAD studies up to the highest
doses tested. No serious adverse events were reported. The most frequently reported adverse
event was headache, with no clear dose relationship. At the highest dose in the MAD study
(1,000 mg b.i.d.), three of the four female subjects experienced a similar pattern of general

symptoms.

Experimental Workflows

The following diagrams illustrate the workflows for the preclinical in vitro study and the clinical

trial.
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Workflow for the in vitro melanoma cell study.
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Workflow for the first-in-human clinical trial.

Conclusion
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The foundational research on Sinbaglustat (OGT2378) has established its novel dual
mechanism of action, targeting both the synthesis and extralysosomal catabolism of
glucosylceramide. Preclinical studies have demonstrated its potential to modulate
glycosphingolipid levels and show therapeutic-like effects in a relevant disease model. The
first-in-human clinical trial provided crucial data on its pharmacokinetic and pharmacodynamic
profiles in healthy volunteers, demonstrating target engagement and a generally favorable
safety and tolerability profile. These foundational studies provide a strong rationale for the
continued clinical development of Sinbaglustat as a promising oral therapy for lysosomal
storage disorders with neurological manifestations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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